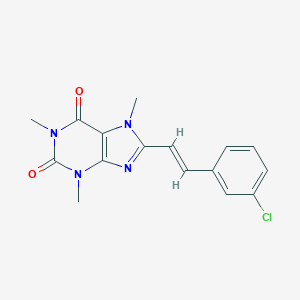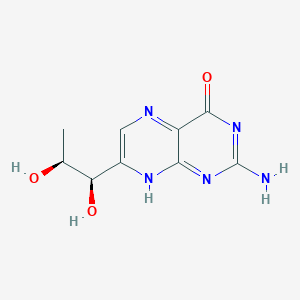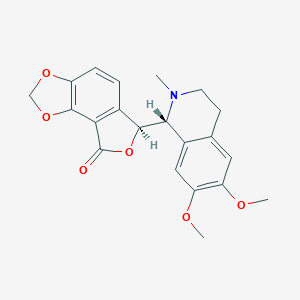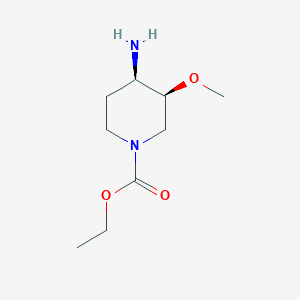
delta9,11-Estradiol
Overview
Description
Delta9,11-Estradiol: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a double bond between the 9th and 11th carbon atoms in its structure. This compound has been studied for its potential biological activities, including its effects on hormone-dependent cancers and its role in various physiological processes.
Mechanism of Action
Target of Action
Delta9,11-Estradiol, also known as 9,11-Dehydroestradiol, is a derivative of estradiol (E2), a naturally occurring hormone . The primary targets of this compound are likely to be similar to those of estradiol, which include estrogen receptors that play crucial roles in various biological functions .
Mode of Action
Given its structural similarity to estradiol, it is plausible that it interacts with estrogen receptors in a similar manner . This interaction can lead to changes in gene expression and subsequent alterations in cellular function .
Biochemical Pathways
Estradiol is known to modulate a variety of pathways, including those involved in reproduction, cardiovascular health, and bone density
Pharmacokinetics
Estradiol and its derivatives are known to undergo extensive first-pass metabolism in the gastrointestinal tract, which can significantly affect their bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by factors such as route of administration and presence of ester side-chains .
Result of Action
Given its structural similarity to estradiol, it may have similar effects, such as modulation of gene expression, cellular proliferation, and differentiation
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the presence of other hormones, the specific cellular environment, and the individual’s overall health status. For instance, the presence of certain drugs could potentially alter the metabolism of this compound, affecting its action and efficacy .
Biochemical Analysis
Biochemical Properties
Delta9,11-Estradiol interacts with various enzymes, proteins, and other biomolecules. It binds to the estrogen receptor α, which mediates its growth factor activity . This interaction triggers various intracellular signaling pathways, influencing biochemical reactions within the cell .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to be effective in treating eye disorders such as macular degeneration .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the estrogen receptor α . This binding activates various intracellular signaling pathways, leading to changes in gene expression . It can also reduce oxidative stress, inhibit apoptosis, and modulate inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of delta9,11-Estradiol typically involves the introduction of a double bond at the 9,11 position of estradiol. One common method includes the use of dehydrogenation reactions. For instance, estradiol can be treated with a dehydrogenating agent such as selenium dioxide (SeO2) under controlled conditions to introduce the double bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale dehydrogenation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Delta9,11-Estradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its saturated analogs.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of estrone derivatives.
Reduction: Formation of saturated estradiol analogs.
Substitution: Formation of esterified or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying the effects of structural modifications on estrogenic activity.
Biology: Investigated for its role in modulating estrogen receptor activity and its effects on cell proliferation.
Medicine: Explored for its potential use in hormone replacement therapy and as a therapeutic agent in hormone-dependent cancers.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Estradiol: The parent compound, naturally occurring estrogen with high estrogenic activity.
Estrone: A metabolite of estradiol with lower estrogenic activity.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives with higher bioavailability.
Uniqueness: Delta9,11-Estradiol is unique due to the presence of the double bond at the 9,11 position, which can alter its binding affinity to estrogen receptors and its overall biological activity. This structural modification can result in distinct pharmacological properties compared to other estrogens.
Properties
IUPAC Name |
(8S,13S,14S,17S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-17,19-20H,2,4,6-7,9H2,1H3/t15-,16+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABGTKBXHAEVKL-OWSLCNJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229538 | |
| Record name | delta9,11-Estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791-69-5 | |
| Record name | 9,11-Dehydroestradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta9,11-Estradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta9,11-Estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 791-69-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.9,11-ESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99558VD54H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


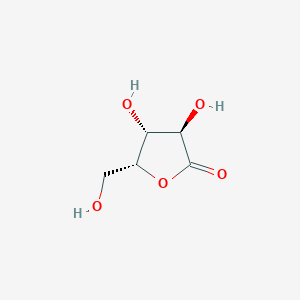
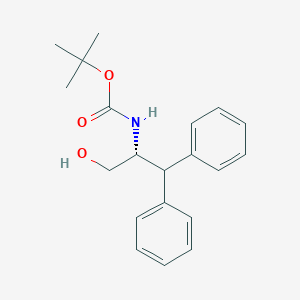

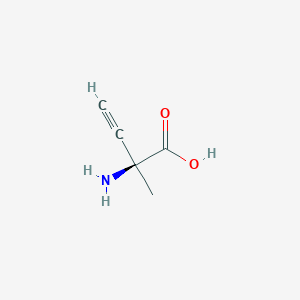

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)
